![molecular formula C19H17N3O3S B2697200 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-35-8](/img/structure/B2697200.png)
5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a derivative of quinazolinone . Quinazolinone is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
科学的研究の応用
Synthesis and Antitumor Activities
A significant area of application for imidazoquinazoline derivatives involves their synthesis and evaluation for antitumor activities. Georgey (2014) detailed the design, synthesis, and testing of a series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives, revealing their potential against human mammary carcinoma cell lines. This study underlines the compounds' compliance with pharmacokinetic properties and highlights the utility of 2D-QSAR models in predicting potent compounds for cancer therapy Georgey, 2014.
Antiviral and Antibacterial Activities
Imidazoquinazoline derivatives also exhibit notable antiviral activities. Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones and demonstrated their efficacy against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, highlighting their potential as broad-spectrum antiviral agents Selvam et al., 2007.
Furthermore, Kapoor et al. (2017) explored the antimicrobial potential of quinazolinone peptide derivatives, reporting moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study suggests the promise of quinazolinone derivatives in developing novel antimicrobial agents Kapoor et al., 2017.
Anticonvulsant and Antidepressant Effects
The neuromodulatory effects of quinazolinone derivatives have been studied as well. Amir et al. (2013) synthesized a series of quinazolinone derivatives and evaluated their anticonvulsant and antidepressant activities, identifying compounds with promising effects without motor impairment. This research opens avenues for the development of new therapeutic agents for neurological disorders Amir et al., 2013.
作用機序
Target of Action
Quinazoline derivatives have been known to exhibit antitumor activities .
Mode of Action
Quinazoline derivatives have been reported to show inhibitory activities against certain cancer cells .
Biochemical Pathways
Quinazoline derivatives have been associated with antitumor activities .
Pharmacokinetics
One study mentioned the prediction of adme data for a certain quinazoline derivative .
Result of Action
Certain quinazoline derivatives have been reported to inhibit the proliferation of cancer cells, induce apoptosis, and arrest the cell cycle .
Action Environment
The synthesis of certain quinazoline derivatives has been reported to be influenced by environmental factors .
特性
IUPAC Name |
5-benzylsulfanyl-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-15-8-13-14(9-16(15)25-2)20-19(22-10-17(23)21-18(13)22)26-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMQRPUIYHYRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

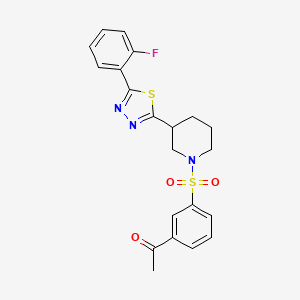

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)
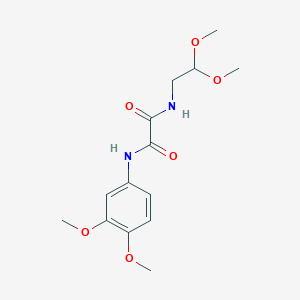
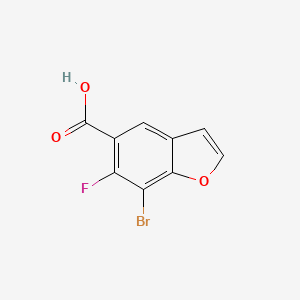
![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2697125.png)
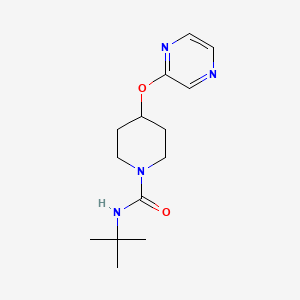
![9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2697127.png)


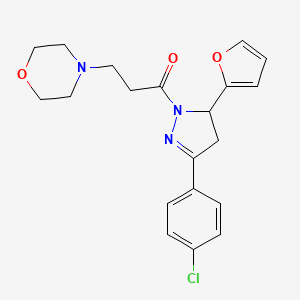

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2697138.png)
